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Compound of Interest

Compound Name: 2-Phenoxyphenylacetonitrile

Cat. No.: B1360290

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-phenoxyphenylacetonitrile
as a versatile intermediate in organic synthesis, with a particular focus on its potential
applications in pharmaceutical development. Detailed protocols, based on established and
analogous chemical transformations, are provided to guide researchers in the synthesis and
utilization of this compound.

Introduction

2-Phenoxyphenylacetonitrile is an aromatic nitrile featuring a diphenyl ether moiety. This
structural motif is present in a variety of biologically active molecules. The nitrile group is a
valuable functional handle, readily convertible into other functionalities such as carboxylic
acids, amines, and amides, making it a key building block for the synthesis of more complex
molecular architectures. While specific applications for the ortho-isomer are not extensively
documented in publicly available literature, its structural similarity to intermediates used in the
synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals
suggests its potential as a valuable precursor in drug discovery and development.[1][2]

Physicochemical Properties (Predicted and Known Analogs)
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Property Value Source

CAS Number 25562-98-5 [3]

Molecular Formula C14H11NO [4]

Molecular Weight 209.24 g/mol [4]
Expected to be a colorless to

Appearance pale yellow oil or low-melting Analogous Compounds
solid
Not available. Expected to be

Boiling Point > 300 °C at atmospheric Analogous Compounds
pressure.
Soluble in common organic

N solvents (e.g., DCM, EtOAc, ) o
Solubility General Chemical Principles

THF, Acetone). Insoluble in

water.

Synthetic Protocols

Two plausible synthetic routes for the preparation of 2-phenoxyphenylacetonitrile are

presented below. These protocols are based on well-established synthetic methodologies for

analogous compounds.[5][6]

Protocol 1: Cyanation of 2-Phenoxybenzyl Halide

This two-step protocol involves the preparation of 2-phenoxybenzyl bromide followed by a

nucleophilic substitution with sodium cyanide.

Step la: Synthesis of 2-Phenoxybenzyl Alcohol

This step is a prerequisite if 2-phenoxybenzyl alcohol is not commercially available. A common

method is the Ullmann condensation between 2-bromobenzyl alcohol and phenol.

Step 1b: Synthesis of 2-Phenoxybenzyl Bromide
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o Materials: 2-Phenoxybenzyl alcohol, Phosphorus tribromide (PBrs), Diethyl ether
(anhydrous).

e Procedure:

o In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-phenoxybenzyl
alcohol (1.0 eq) in anhydrous diethyl ether.

o Cool the solution to 0 °C in an ice bath.

o Slowly add phosphorus tribromide (0.4 eq) dropwise with vigorous stirring.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, carefully pour the reaction mixture over ice water.

o Separate the organic layer and wash it sequentially with saturated sodium bicarbonate
solution and brine.

o Dry the organic layer over anhydrous magnesium sulfate (MgSQOa), filter, and concentrate
under reduced pressure to yield crude 2-phenoxybenzyl bromide, which can be used in
the next step without further purification.

Step 1c: Synthesis of 2-Phenoxyphenylacetonitrile

o Materials: 2-Phenoxybenzyl bromide, Sodium cyanide (NaCN), Acetone (anhydrous),
Sodium iodide (Nal, catalytic).

e Procedure:

o In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical
stirrer, add finely powdered sodium cyanide (1.5 eq), a catalytic amount of sodium iodide
(0.1 eq), and anhydrous acetone.
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Add the crude 2-phenoxybenzyl bromide (1.0 eq) dissolved in anhydrous acetone to the
flask.

Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.[5]
Monitor the reaction by TLC or GC-MS.

After completion, cool the mixture to room temperature and filter off the inorganic salts.
Wash the filter cake with additional acetone.

Combine the filtrates and remove the acetone under reduced pressure.

Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash
with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Naz=S0Oa), filter, and concentrate in
vacuo.

Purify the crude product by vacuum distillation or column chromatography on silica gel to
afford pure 2-phenoxyphenylacetonitrile.

Representative Quantitative Data for Analogous Phenylacetonitrile Synthesis

Reactant Product Reagents Solvent Yield Reference
Anisyl b
] Methoxyphen  NaCN, Nal Acetone 74-81% [5]
Chloride o
ylacetonitrile
3- 2-(3-
Ethanol/Wate .
Phenoxybenz ~ Phenoxyphen NaCN Not specified [7]
r
yl Bromide yl)acetonitrile

Protocol 2: Synthesis via Grighard Reaction and
Cyanation
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This alternative route involves the formation of a Grignard reagent from 2-phenoxybenzyl
bromide, followed by reaction with a cyanating agent.

o Materials: 2-Phenoxybenzyl bromide, Magnesium turnings, Diethyl ether or THF
(anhydrous), Tosyl cyanide (TsCN) or Cyanogen bromide (BrCN).

e Procedure:

o Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert
atmosphere.

o Add anhydrous diethyl ether or THF and a small crystal of iodine.

o Add a small portion of 2-phenoxybenzyl bromide (1.0 eq) dissolved in the anhydrous
solvent to initiate the Grignard reaction.

o Once the reaction starts (as indicated by heat evolution and disappearance of the iodine
color), add the remaining solution of 2-phenoxybenzyl bromide dropwise to maintain a
gentle reflux.

o After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure
complete formation of the Grignard reagent.

o Cool the Grignard solution to 0 °C.

o In a separate flask, dissolve the cyanating agent (e.g., Tosyl cyanide, 1.1 eq) in anhydrous
THF and cool to 0 °C.

o Slowly add the Grignard reagent to the cyanating agent solution via cannula with stirring.
o Allow the reaction to warm to room temperature and stir for 12-16 hours.

o Quench the reaction by the slow addition of saturated aqueous ammonium chloride
solution.

o Extract the product with diethyl ether or ethyl acetate.
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate.

o Purify the crude product by column chromatography or vacuum distillation.

Application as a Pharmaceutical Intermediate

Phenylacetonitrile derivatives are key intermediates in the synthesis of numerous Active
Pharmaceutical Ingredients (APIs).[8] For instance, the structurally similar 2-(3-
phenoxyphenyl)propanenitrile is a direct precursor to the NSAID Fenoprofen.[1][2]

Potential Synthetic Utility:

e Hydrolysis: The nitrile group of 2-phenoxyphenylacetonitrile can be hydrolyzed under
acidic or basic conditions to yield 2-phenoxyphenylacetic acid, a potential building block for
various pharmaceuticals.

¢ Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAIH4)
or catalytic hydrogenation, would afford 2-(2-phenoxyphenyl)ethanamine. This primary amine
could be a precursor for the synthesis of various bioactive compounds.

» Alpha-Alkylation: The benzylic proton of 2-phenoxyphenylacetonitrile is acidic and can be
removed by a strong base (e.g., NaH, LDA). The resulting carbanion can be alkylated with
various electrophiles to introduce substituents at the carbon adjacent to the nitrile and phenyl
ring, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR)
studies.[1]

Characterization

The identity and purity of synthesized 2-phenoxyphenylacetonitrile should be confirmed by
standard analytical techniques.

Expected Spectroscopic Data:
e 'HNMR:

o Aromatic protons (Ar-H): Multiplets in the range of  6.8-7.5 ppm (9H).
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o Methylene protons (-CH2-CN): A singlet around & 3.7-4.0 ppm (2H).

e 13C NMR:

o Nitrile carbon (-CN): A signal in the range of d 117-120 ppm.

o Methylene carbon (-CHz-CN): A signal around & 20-25 ppm.

o Aromatic carbons: Multiple signals in the range of 4 115-160 ppm.
« Infrared (IR) Spectroscopy:

o A characteristic sharp absorption band for the nitrile group (C=N) stretch around 2240-
2260 cm~1,

o C-O-C stretch (aryl ether) around 1240 cm~1.
o Aromatic C-H and C=C stretching bands.
e Mass Spectrometry (MS):

o Expected molecular ion peak (M*) at m/z = 209.08.

Visualized Workflows and Synthetic Pathways

Diagram 1: Synthetic Pathway for 2-Phenoxyphenylacetonitrile (Protocol 1)
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Step 1b: Halogenation

2-Phenoxybenzyl
alcohol

PBr3, Et20, 0°C to rt

2-Phenoxybenzyl
bromide

NaCN, Nal (cat.),
Acetone, reflux

Step 1c: Cyanation

2-Phenoxyphenyl-
acetonitrile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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